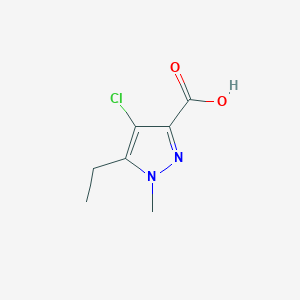
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H9ClN2O2 . It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 1-position. This compound is known for its utility in the synthesis of various antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves a two-step process:
Formation of 4-chloro-3-ethyl-1-methylpyrazole: This step involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Carboxylation: The intermediate product is then reacted with formic acid in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole compound.
Aplicaciones Científicas De Investigación
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in inhibiting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, leading to their inhibition or death.
Comparación Con Compuestos Similares
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-methyl-1H-pyrazole-5-carboxylic acid
Comparison:
- 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester differs by having an ester group instead of a carboxylic acid group, affecting its reactivity and solubility.
- 3-methyl-1H-pyrazole-5-carboxylic acid lacks the chlorine and ethyl substitutions, resulting in different chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
4-chloro-5-ethyl-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12) |
Clave InChI |
LCRPCRXRYZHZKK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
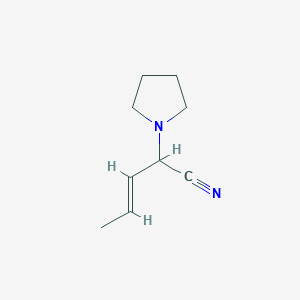


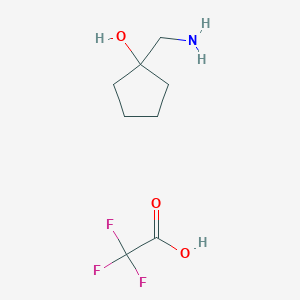
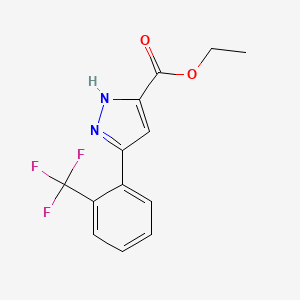

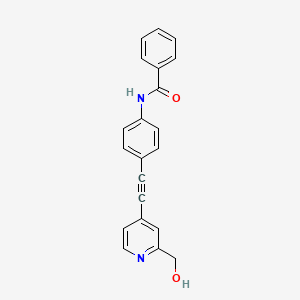
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)


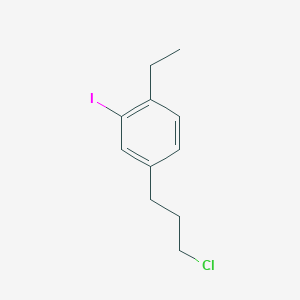
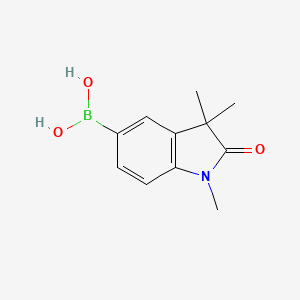
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
